

Application Notes and Protocols for COE-PNH2

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Compound of Interest

Compound Name: *Coe-pnh2*

Cat. No.: *B12366021*

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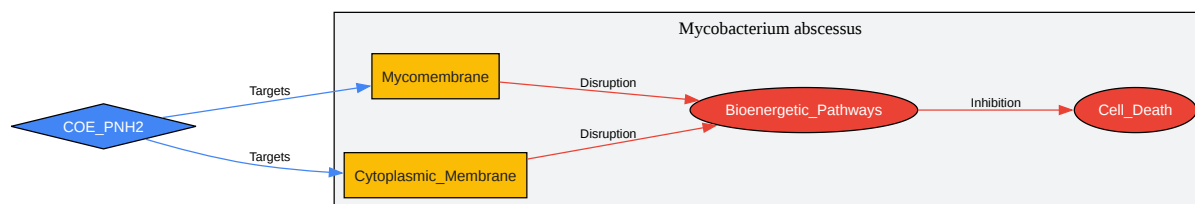
For Researchers, Scientists, and Drug Development Professionals

Introduction

COE-PNH2 is a novel conjugated oligoelectrolyte (COE) with potent antimicrobial activity against *Mycobacterium abscessus* (M. abscessus), a notoriously difficult-to-treat nontuberculous mycobacterium. This document provides detailed application notes and laboratory protocols for the utilization of **COE-PNH2** in a research setting. **COE-PNH2** demonstrates a dual mechanism of action, disrupting the bacterial cell envelope and interfering with essential bioenergetic pathways.^{[1][2][3]} It is effective against replicating, non-replicating, and intracellular forms of M. abscessus and exhibits a low propensity for resistance development.^{[2][4]}

Mechanism of Action

COE-PNH2 exerts its bactericidal effect through a two-pronged attack on the physical and functional integrity of the M. abscessus envelope. It is believed to intercalate into both the mycomembrane and the cytoplasmic membrane. This disruption of the membrane integrity leads to a breakdown of essential bioenergetic pathways, ultimately resulting in bacterial cell death. This multi-target mechanism is likely responsible for its potent bactericidal activity and the low frequency of observed resistance.



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Caption: Dual mechanism of **COE-PNH2** targeting the M. abscessus cell envelope.

Data Presentation

In Vitro Activity of COE-PNH2

Parameter	Organism/Cell Line	Value	Reference
MIC90	M. abscessus ATCC 19977	32 µg/mL (26 µM)	
Frequency of Resistance	M. abscessus	< 1.25 x 10 ⁻⁹	
Cytotoxicity (IC50)	HepG2 cells	3447 µg/mL	
Hemolysis	Human Red Blood Cells	< 10% at 10,000 µg/mL	
Selectivity Index (IC50/MIC90)	-	> 100	

In Vivo Efficacy of COE-PNH2 in a Mouse Model of Lung Infection

Treatment Group	Dose	Route	Log10 CFU Reduction (vs. Reference Vehicle)
COE-PNH2	2.5 mg/kg	Intratracheal	2.1
COE-PNH2	5 mg/kg	Intratracheal	2.5
Amikacin (AMK)	5 mg/kg	Intratracheal	0.4

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard microdilution methods for *M. abscessus*.

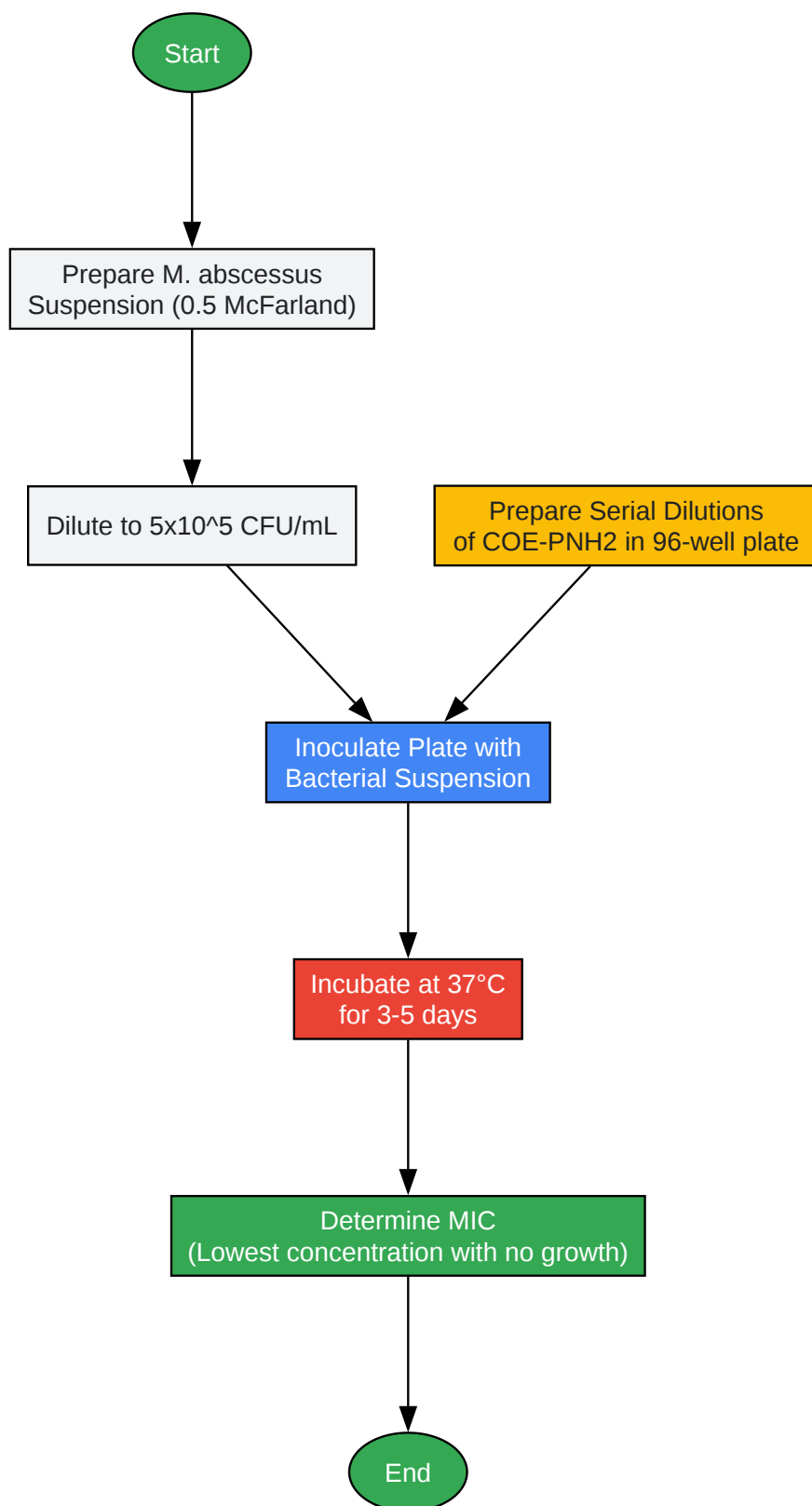
Materials:

- **COE-PNH2** stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in growth medium)
- *M. abscessus* strain (e.g., ATCC 19977)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 5% OADC (Oleic Albumin Dextrose Catalase)
- 96-well microtiter plates
- Incubator at 37°C

Procedure:

- Prepare a bacterial suspension of *M. abscessus* in CAMHB, adjusted to a McFarland standard of 0.5.
- Dilute the bacterial suspension to achieve a final inoculum of approximately 5×10^5 CFU/mL.

- Prepare serial twofold dilutions of **COE-PNH2** in CAMHB in the 96-well plate.
- Add the bacterial inoculum to each well.
- Include a positive control (bacteria without **COE-PNH2**) and a negative control (medium only).
- Incubate the plates at 37°C for 3-5 days.
- The MIC is defined as the lowest concentration of **COE-PNH2** that completely inhibits visible growth.



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Kill-Kinetics Assay

This assay determines the bactericidal or bacteriostatic activity of **COE-PNH2** over time.

Materials:

- **COE-PNH2**
- Log-phase culture of *M. abscessus*
- CAMHB with 5% OADC
- Sterile culture tubes
- Shaking incubator at 37°C
- Plates for colony forming unit (CFU) enumeration (e.g., Middlebrook 7H11 agar)

Procedure:

- Grow *M. abscessus* to early-log phase (OD600 of ~0.2-0.4).
- Dilute the culture to a starting inoculum of ~10⁶ CFU/mL in multiple tubes containing fresh CAMHB.
- Add **COE-PNH2** to the tubes at various concentrations (e.g., 1x, 2x, 4x MIC). Include a no-drug control.
- Incubate the tubes at 37°C with shaking.
- At specified time points (e.g., 0, 24, 48, 72, 96 hours), collect aliquots from each tube.
- Perform serial dilutions of the aliquots and plate on agar for CFU counting.
- Incubate the plates at 37°C for 5-7 days and count the colonies.
- Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

Intracellular Killing Assay

This protocol assesses the ability of **COE-PNH2** to kill *M. abscessus* residing within macrophages.

Materials:

- THP-1 human monocytic cell line
- Phorbol 12-myristate 13-acetate (PMA) for differentiation
- *M. abscessus* opsonized with human serum
- **COE-PNH2**
- Cell culture medium (e.g., RPMI 1640 with 10% FBS)
- Amikacin (to kill extracellular bacteria)
- Sterile water for cell lysis
- Plates for CFU enumeration

Procedure:

- Seed THP-1 cells in a 24-well plate and differentiate into macrophages by treating with PMA for 24-48 hours.
- Infect the macrophages with opsonized *M. abscessus* at a multiplicity of infection (MOI) of 10:1 for 3-4 hours.
- Wash the cells with PBS to remove extracellular bacteria and add fresh medium containing amikacin (e.g., 200 µg/mL) for 2 hours to kill any remaining extracellular bacteria.
- Wash the cells again and add fresh medium containing various concentrations of **COE-PNH2** (e.g., 1x, 2x MIC).
- Incubate for desired time points (e.g., 24, 48, 72 hours).

- At each time point, wash the cells, lyse them with sterile water, and plate serial dilutions of the lysate to determine intracellular CFU.
- Compare the CFU counts from **COE-PNH2**-treated wells to untreated control wells.

In Vivo Efficacy in a Mouse Model of Acute Lung Infection

This is a representative protocol and must be adapted and approved by the institution's animal care and use committee.

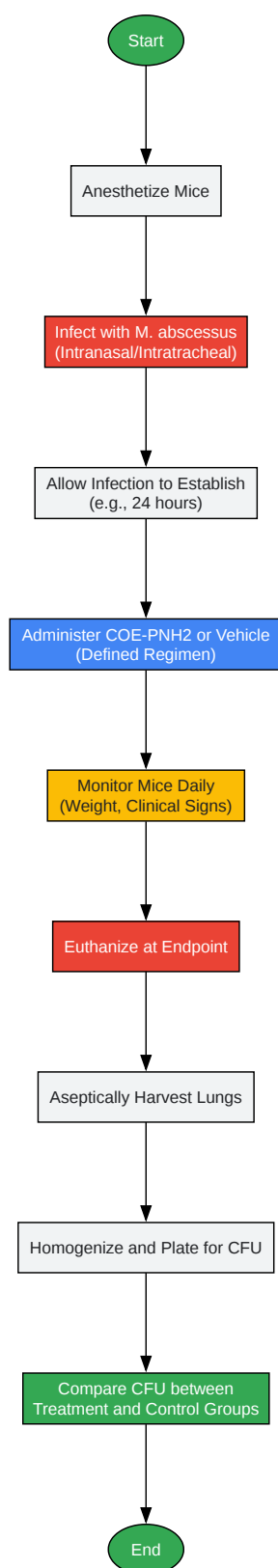
Materials:

- C3HeB/FeJ mice (or other appropriate strain)
- *M. abscessus* inoculum
- **COE-PNH2** formulation for intratracheal or intranasal delivery
- Anesthesia
- Surgical/dosing equipment
- Homogenizer for lung tissue

Procedure:

- Anesthetize the mice.
- Infect the mice via intranasal or intratracheal instillation with a defined inoculum of *M. abscessus*.
- After a set period to establish infection (e.g., 24 hours), begin treatment with **COE-PNH2** or vehicle control. Dosing regimen (e.g., daily, every other day) and route (e.g., intratracheal) should be predetermined.
- Monitor the mice for signs of distress and body weight changes throughout the experiment.

- At the end of the treatment period, euthanize the mice.
- Aseptically remove the lungs, homogenize the tissue, and plate serial dilutions to determine the bacterial load (CFU) per lung.
- Compare the lung CFU counts between the **COE-PNH2**-treated and vehicle control groups.



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Caption: Workflow for in vivo efficacy testing in a mouse lung infection model.

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